molecular formula C15H20N2O5S2 B5620008 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone

Cat. No.: B5620008
M. Wt: 372.5 g/mol
InChI Key: VWEIDTDPPCNNEE-WDEREUQCSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[322]nonan-6-yl]methanone is a complex organic compound that features a unique combination of a thieno[3,4-b][1,4]dioxin ring and a diazabicyclo[322]nonane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The diazabicyclo[3.2.2]nonane moiety is then introduced through a series of reactions, including alkylation and sulfonylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, the use of catalysts and solvents can be crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethyl EDOT: A related compound used in the synthesis of conductive polymers.

    2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid:

Uniqueness

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone is unique due to its combination of a thieno[3,4-b][1,4]dioxin ring and a diazabicyclo[3.2.2]nonane structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(1R,5R)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c1-24(19,20)16-6-10-2-3-11(8-16)17(7-10)15(18)14-13-12(9-23-14)21-4-5-22-13/h9-11H,2-8H2,1H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEIDTDPPCNNEE-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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